1-(4-Bromophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is an organic compound that features both bromophenyl and dioxaborolan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:
Formation of the Bromophenyl Intermediate: This can be achieved by brominating a phenyl compound under controlled conditions.
Coupling Reaction: The bromophenyl intermediate is then coupled with a phenylboronic acid derivative in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential therapeutic properties.
Industry: Use in the production of advanced materials.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromophenyl)-3-phenylurea: Lacks the dioxaborolan group.
1-(4-Bromophenyl)-3-(3-boronophenyl)urea: Contains a boronophenyl group instead of the dioxaborolan group.
Properties
Molecular Formula |
C19H22BBrN2O3 |
---|---|
Molecular Weight |
417.1 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H22BBrN2O3/c1-18(2)19(3,4)26-20(25-18)13-6-5-7-16(12-13)23-17(24)22-15-10-8-14(21)9-11-15/h5-12H,1-4H3,(H2,22,23,24) |
InChI Key |
IYLUBRQNKXWYTQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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